molecular formula C7H13NO3 B1359775 5-Methyl-5-nitrohexan-2-one CAS No. 4604-49-3

5-Methyl-5-nitrohexan-2-one

Cat. No.: B1359775
CAS No.: 4604-49-3
M. Wt: 159.18 g/mol
InChI Key: QWHNMIXUSPUHGO-UHFFFAOYSA-N
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Description

5-Methyl-5-nitrohexan-2-one: is an organic compound with the molecular formula C7H13NO3 It is a nitro ketone, characterized by the presence of both a nitro group and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-nitrohexan-2-one typically involves the Michael addition of 2-nitropropane to methyl vinyl ketone. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

CH3CH2CH2COCH3+CH3NO2CH3CH2CH2C(NO2)CH3COCH3\text{CH}_3\text{CH}_2\text{CH}_2\text{COCH}_3 + \text{CH}_3\text{NO}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C}(\text{NO}_2)\text{CH}_3\text{COCH}_3 CH3​CH2​CH2​COCH3​+CH3​NO2​→CH3​CH2​CH2​C(NO2​)CH3​COCH3​

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Methyl-5-nitrohexan-2-one can undergo reduction reactions to form the corresponding amine or hydroxylamine derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides such as sodium borohydride.

    Oxidation: The compound can be oxidized to form nitroso derivatives. This can be achieved using oxidizing agents such as mercuric oxide or other metal oxides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the nitro group can be replaced by a halogen using halogenating agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Mercuric oxide, other metal oxides.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Reduction: Amines, hydroxylamines.

    Oxidation: Nitroso derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Chemistry: 5-Methyl-5-nitrohexan-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, nitro and nitroso derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Methyl-5-nitrohexan-2-one and its derivatives involves interactions with various molecular targets. For instance, nitro compounds can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial or anticancer effects, depending on the specific derivative and its target.

Comparison with Similar Compounds

    5-Methyl-2-hexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-hexanone: Similar structure but without the methyl group, affecting its physical and chemical properties.

    2-Nitropropane: A simpler nitro compound used in similar types of reactions but with different reactivity and applications.

Uniqueness: 5-Methyl-5-nitrohexan-2-one is unique due to the presence of both a nitro group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

5-methyl-5-nitrohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(9)4-5-7(2,3)8(10)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHNMIXUSPUHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C)(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196698
Record name 5-Methyl-5-nitrohexan-2-one
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4604-49-3
Record name 5-Methyl-5-nitro-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4604-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-nitrohexan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16186
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Record name 5-Methyl-5-nitrohexan-2-one
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Record name 5-methyl-5-nitrohexan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation discussed in the research paper?

A1: The research paper focuses on revisiting the conversion of 5-methyl-5-nitrohexan-2-one to 5-methyl-5-nitrosohexan-2-one. Specifically, it details the isolation of 5-methyl-5-nitrosohexan-2-one in its dimeric form (5a). The researchers provide comprehensive experimental details, including physical properties and NMR data with signal assignments, for all the compounds prepared during this chemical transformation [].

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